Praseodymium(III) nitrate hexahydrate

Description

Significance in Rare Earth Chemistry and Materials Science Research

In the realm of rare earth chemistry, Praseodymium(III) nitrate (B79036) hexahydrate is fundamental for the extraction and purification of praseodymium from its ores. wikipedia.org Beyond this, its primary role is that of a precursor for the synthesis of a wide array of praseodymium compounds and advanced materials. starearth.net Researchers utilize it to fabricate praseodymium oxide (Pr₆O₁₁), a highly stable material with applications in catalysis and ceramics, through processes like calcination or solution combustion synthesis. dntb.gov.uananografi.comresearchgate.netacs.org

The compound is integral to materials science research, particularly in the development of high-performance materials. chemimpex.com Its applications include:

Ceramics and Pigments: It is used to produce praseodymium-based pigments, which impart a distinct and intense yellow color to ceramics, glasses, and enamels. aemree.comamericanelements.comchemicalbook.comsamaterials.com

Optical Materials: The compound is incorporated into specialty glass formulations, such as didymium glass used in welder's goggles, to filter specific wavelengths of light. chemimpex.comwikipedia.orgsamaterials.com It is also a key component in phosphors for fluorescent lamps and LEDs, contributing to their luminescence. chemimpex.comontosight.aisamaterials.com

Magnetic Materials: Praseodymium compounds, often synthesized from the nitrate precursor, are crucial in the production of high-strength permanent magnets known for their durability and performance in motors and electronics. wikipedia.orgchemicalbook.comsamaterials.com

Catalysis: It serves as a catalyst or a precursor to catalysts in various chemical reactions. chemimpex.comsamaterials.com Research has explored its use in catalysts for CO oxidation, the oxidative coupling of methane (B114726), and mitigating tar in biomass producer gas. starearth.netacs.orgtaylorandfrancis.comgoogle.com

Below is a table summarizing the key properties of Praseodymium(III) nitrate hexahydrate.

| Property | Value |

| Chemical Formula | Pr(NO₃)₃·6H₂O |

| Molecular Weight | 435.01 g/mol chemimpex.comsigmaaldrich.comnih.gov |

| Appearance | Greenish crystalline powder/crystals chemimpex.comaemree.comottokemi.com |

| CAS Number | 15878-77-0 chemimpex.comaemree.comsigmaaldrich.com |

| Solubility | Soluble in water, ethanol, ether, and acetonitrile (B52724) aemree.comunmdc.comwikipedia.orgchemicalbook.com |

Overview of Current Academic Research Directions for this compound

Current academic research is actively exploring the application of this compound in a variety of cutting-edge technologies. Its role as a versatile precursor allows scientists to synthesize novel nanostructured materials and functional devices. researchgate.netacs.org

A significant area of investigation is in energy conversion and storage. Researchers use the compound as a dopant to fabricate dye-sensitized solar cells, where the addition of the rare earth element can enhance power conversion efficiency by altering the band gap of photoanode materials. sigmaaldrich.comsigmaaldrich.com It is also a precursor for synthesizing double perovskite oxides for solid-oxide fuel cells (SOFCs). sigmaaldrich.com

In electronics and materials science, this compound is used to synthesize high entropy lanthanide oxysulfides, which are wide band gap semiconductors. sigmaaldrich.comottokemi.com Another research direction involves the fabrication of praseodymium-doped molybdenum oxide (MoO₃) thin films for gas sensing applications. sigmaaldrich.com Furthermore, its unique optical properties are being exploited in the development of praseodymium metal-organic frameworks (MOFs) for the luminescence-sensing of small molecules. starearth.netsigmaaldrich.com

Emerging biomedical research is also finding potential uses for this compound. Studies are exploring its application in functionalized UV-emitting nanocomposites for photodynamic cancer therapy and as a potential contrast agent in medical imaging techniques. chemimpex.comsigmaaldrich.com

The table below highlights key contemporary research areas involving this compound.

| Research Area | Application of this compound |

| Energy Technology | Dopant for dye-sensitized solar cells to improve efficiency. sigmaaldrich.comsigmaaldrich.com Precursor for perovskite oxides in solid-oxide fuel cells (SOFCs). sigmaaldrich.com |

| Advanced Semiconductors | Precursor for synthesizing high entropy lanthanide oxysulfides. sigmaaldrich.comottokemi.com |

| Sensors | Used to fabricate Pr-doped thin films for gas sensing applications. sigmaaldrich.com Employed in synthesizing metal-organic frameworks (MOFs) for luminescence-based sensing. starearth.netsigmaaldrich.com |

| Catalysis | Precursor for photocatalysts aimed at carbon dioxide reduction. kyoto-u.ac.jp Component in catalysts for tar mitigation in biomass gasification. taylorandfrancis.com |

| Biomedical Applications | Synthesis of nanocomposites for photodynamic cancer therapy. sigmaaldrich.com Explored for potential use as a contrast agent in imaging. chemimpex.com |

Structure

2D Structure

Propriétés

Numéro CAS |

15878-77-0 |

|---|---|

Formule moléculaire |

H3NO4Pr |

Poids moléculaire |

221.936 g/mol |

Nom IUPAC |

nitric acid;praseodymium;hydrate |

InChI |

InChI=1S/HNO3.H2O.Pr/c2-1(3)4;;/h(H,2,3,4);1H2; |

Clé InChI |

BSADMQVUNMHWFU-UHFFFAOYSA-N |

SMILES |

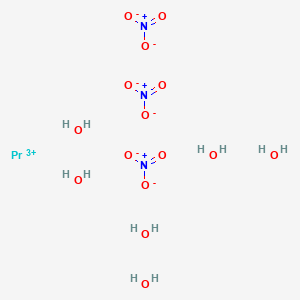

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Pr+3] |

SMILES canonique |

[N+](=O)(O)[O-].O.[Pr] |

Autres numéros CAS |

15878-77-0 |

Pictogrammes |

Oxidizer; Irritant |

Origine du produit |

United States |

Synthetic Methodologies and Advanced Preparation Techniques for Praseodymium Iii Nitrate Hexahydrate

Laboratory-Scale Synthesis Approaches

In a laboratory setting, praseodymium(III) nitrate (B79036) hexahydrate is typically synthesized through well-defined chemical reactions that allow for high purity and controlled stoichiometry.

Acid-Base Neutralization Pathways Utilizing Praseodymium(III) Oxide

The most common and straightforward laboratory method for preparing praseodymium(III) nitrate hexahydrate involves the acid-base neutralization reaction between praseodymium(III) oxide (Pr₂O₃) and nitric acid (HNO₃). wikipedia.org This reaction is a classic example of a metal oxide reacting with an acid to form a salt and water.

The balanced chemical equation for this reaction is: Pr₂O₃ + 6HNO₃ → 2Pr(NO₃)₃ + 3H₂O wikipedia.org

In this process, a stoichiometric amount of praseodymium(III) oxide is gradually added to a heated solution of nitric acid. The reaction is typically carried out under constant stirring to ensure complete dissolution of the oxide. The concentration of the nitric acid can be varied, but moderately concentrated solutions are often used to facilitate the reaction without excessive fuming. The resulting solution is then carefully evaporated to encourage the crystallization of the desired hexahydrate salt.

Controlled Crystallization Techniques from Aqueous Solutions

Once the praseodymium nitrate is in an aqueous solution, the formation of high-purity crystals of this compound is achieved through controlled crystallization. This process is crucial for separating the desired product from any unreacted starting materials or soluble impurities.

Fractional crystallization is a key technique employed for the purification of rare earth salts, including praseodymium nitrate. osti.gov This method leverages the slight differences in the solubilities of various rare earth nitrates. By carefully controlling parameters such as temperature, concentration, and cooling rate, it is possible to selectively crystallize the praseodymium salt, leaving other more soluble rare earth nitrates in the mother liquor. The process can be repeated multiple times to achieve higher purity. For instance, studies have shown that the separation of neodymium and praseodymium can be effectively achieved through fractional crystallization of their double nitrates with ammonium (B1175870) nitrate. osti.gov

The efficiency of fractional crystallization is dependent on several factors, as outlined in the table below.

| Parameter | Effect on Crystallization |

| Temperature Gradient | A slow and controlled cooling rate generally promotes the formation of larger, more well-defined crystals with fewer impurities. |

| Supersaturation | Maintaining a state of moderate supersaturation is crucial. Too high a level can lead to rapid, uncontrolled precipitation and the inclusion of impurities. |

| Agitation | Gentle stirring of the solution ensures homogeneity in temperature and concentration, leading to more uniform crystal growth. |

| pH of the Solution | The pH can influence the stability of the nitrate salt in solution and affect the co-precipitation of other rare earth hydroxides or basic salts. |

Industrial-Scale Production Considerations

The large-scale production of this compound is intrinsically linked to the broader rare earth element industry and involves complex extraction and purification processes from mineral ores.

Extraction and Purification from Rare Earth Ores

Praseodymium is not found as a free element in nature but is present in various minerals, most notably monazite (B576339) and bastnäsite, alongside other rare earth elements. nanografi.com The initial step in industrial production is the liberation of these elements from the ore matrix. This is typically achieved by cracking the ore with strong acids or alkalis.

Once the rare earth elements are in a soluble form, they are separated from each other through a multi-stage process. Solvent extraction is the most widely used industrial method for separating individual rare earth elements. uidaho.eduacs.org This technique involves the use of two immiscible liquid phases: an aqueous phase containing the mixture of rare earth nitrates and an organic phase containing a selective extractant.

The separation of the chemically similar praseodymium and neodymium is a particularly challenging step. uidaho.edu The organic extractant, such as 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC88A), shows a slight preference for one rare earth element over the other, allowing for their gradual separation through a series of mixer-settler units. uidaho.eduresearchgate.net Research has demonstrated that with a multi-stage scrubbing circuit using PC88A, it is possible to produce neodymium with greater than 99% purity from a praseodymium-neodymium mixture. uidaho.edu

The following table summarizes the key stages in the extraction and purification of praseodymium from its ores.

| Stage | Description |

| Ore Beneficiation | Physical processes to concentrate the rare earth-bearing minerals. |

| Ore Cracking | Chemical treatment (e.g., with sulfuric acid) to break down the mineral structure and bring the rare earth elements into solution. |

| Leaching | Dissolving the rare earth elements from the treated ore into an aqueous solution, often as sulfates or chlorides. |

| Conversion to Nitrates | The mixed rare earth solution is converted to a nitrate solution, which is the feed for the separation process. |

| Solvent Extraction | A multi-stage counter-current process to separate individual rare earth nitrates based on their differential partitioning between aqueous and organic phases. |

| Crystallization | The purified praseodymium nitrate solution is concentrated and cooled to crystallize this compound. |

Strategies for Impurity Management in Large-Scale Synthesis

The primary challenge in the large-scale synthesis of this compound is the management of impurities, particularly other rare earth elements with very similar chemical properties. Neodymium is a common and difficult-to-separate impurity due to its adjacent position in the lanthanide series and similar ionic radius. digitellinc.com

Effective impurity management relies on the optimization of separation processes like solvent extraction and fractional crystallization. In solvent extraction, the choice of extractant, the pH of the aqueous phase, and the number of extraction stages are critical parameters that are fine-tuned to maximize the separation factor between praseodymium and other rare earths. nsf.gov

Furthermore, analytical monitoring at various stages of the production process is essential to ensure the final product meets the required purity specifications. Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS) are used to determine the concentration of trace impurities.

Emerging Innovations in this compound Synthesis

Research into more efficient, cost-effective, and environmentally friendly methods for synthesizing and purifying this compound is ongoing. These emerging technologies aim to overcome the limitations of traditional methods.

One promising area is the use of membrane separation techniques, such as nanofiltration. researchgate.net Studies have shown that nanofiltration can be effective in separating praseodymium(III) from aqueous solutions, with separation efficiencies of up to 89.07% being reported. researchgate.net The use of chelating agents like EDTA can further enhance the separation to over 99%. researchgate.net

Ionic liquids are also being explored as alternative solvents in extraction processes. researchgate.net These "green solvents" have negligible vapor pressure and can be tailored to exhibit high selectivity for specific rare earth elements, potentially leading to more efficient and less polluting separation processes.

Ultrasound-assisted synthesis is another innovative approach that is gaining attention. ottokemi.comfuncmater.com The application of ultrasonic waves can enhance reaction rates and improve the homogeneity of the reaction mixture, potentially leading to the formation of more uniform and pure crystals. This method has been used in the synthesis of phase-pure praseodymium molybdate (B1676688) from praseodymium(III) nitrate. ottokemi.comfuncmater.com

Solvothermal synthesis , a method involving a chemical reaction in a closed vessel at elevated temperatures and pressures, is also being investigated for the preparation of praseodymium compounds. ottokemi.comfuncmater.com This technique can offer better control over the size, shape, and crystallinity of the final product.

The table below provides a comparison of these emerging synthesis and purification techniques.

| Technique | Principle | Potential Advantages |

| Membrane Separation | Utilizes semi-permeable membranes to selectively separate ions based on size and charge. | Lower energy consumption, reduced chemical usage, and continuous operation. |

| Ionic Liquids | Employs non-volatile, tunable solvents for highly selective extractions. | "Green" alternative to volatile organic solvents, potential for higher separation factors. |

| Ultrasonic Synthesis | Uses high-frequency sound waves to induce cavitation, enhancing reaction kinetics and mass transfer. | Faster reaction times, improved product homogeneity, and potential for novel material properties. |

| Solvothermal Synthesis | Chemical reaction in a solvent at temperatures above its boiling point in a sealed container. | High crystallinity of products, control over particle morphology, and synthesis of metastable phases. |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a compelling alternative to conventional heating methods for the preparation of inorganic compounds, offering benefits such as rapid reaction rates, enhanced yields, and improved product purity. grafiati.com The application of microwave energy in the synthesis of metal complexes is recognized for its efficiency, often leading to significantly reduced reaction times compared to traditional heating methods. grafiati.com While a direct, detailed protocol for the microwave-assisted synthesis of this compound from its constituent oxide and nitric acid is not extensively documented in publicly available research, the principles of microwave chemistry and its application in related rare-earth nitrate systems provide a strong basis for its feasibility.

The fundamental advantage of microwave heating lies in its mechanism of directly coupling with the molecules of the reactants, leading to a rapid and uniform temperature increase throughout the reaction mixture. grafiati.com This volumetric heating can accelerate the dissolution of praseodymium oxide in nitric acid and promote the subsequent crystallization of the hexahydrate salt.

Research on the microwave-assisted synthesis of other rare-earth-containing materials from nitrate precursors supports the applicability of this technique. For instance, rare-earth chromites have been successfully synthesized using a microwave-assisted route where precursor nitrates, including those of rare-earth elements, were mixed with a microwave absorber and homogenized. Similarly, TiO2 systems doped with lanthanides have been prepared via a two-step microwave technique, utilizing lanthanide nitrates as the source of the dopant ions. These examples underscore the compatibility of rare-earth nitrates with microwave-assisted synthetic conditions.

A hypothetical microwave-assisted protocol for the synthesis of this compound would involve the controlled irradiation of a stoichiometric mixture of praseodymium(III) oxide and nitric acid in a dedicated microwave reactor. Key parameters to be optimized would include microwave power, irradiation time, temperature, and pressure. The anticipated benefits would be a significant reduction in the synthesis time and potentially a more uniform crystalline product.

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis of this compound

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Projected) |

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

| Reaction Time | Hours | Minutes to tens of minutes |

| Energy Efficiency | Lower | Higher |

| Temperature Control | Bulk temperature monitoring | Precise, real-time control |

| Product Purity | High | Potentially higher due to reduced side reactions |

Ionic Liquid-Based Extraction Methodologies for Praseodymium(III) Ions

Ionic liquids (ILs), which are salts with melting points below 100°C, have garnered significant attention as "green" solvents and extractants for metal ion separation due to their negligible vapor pressure, high thermal stability, and tunable solvent properties. google.commdpi.com In the context of this compound preparation, ionic liquids offer a sophisticated method for the selective extraction of Pr(III) ions from aqueous solutions, often derived from leached rare-earth-containing ores or recycled materials. mdpi.com

The process generally involves a liquid-liquid extraction where an aqueous phase containing praseodymium(III) nitrate is brought into contact with an immiscible ionic liquid phase. The Pr(III) ions are selectively transferred to the ionic liquid phase through mechanisms such as ion exchange or coordination complex formation.

Several types of ionic liquids have been investigated for the extraction of rare-earth elements, including praseodymium. Quaternary ammonium-based ionic liquids, such as tricaprylmethylammonium nitrate ([A336][NO3]), have shown promise in the extraction of rare earths from nitrate media. researchgate.netresearchgate.net The extraction efficiency can be influenced by various factors, including the pH of the aqueous phase, the concentration of the ionic liquid, and the presence of complexing agents. For example, the addition of chelating agents like ethylenediaminetetraacetic acid (EDTA) to the aqueous phase can enhance the separation factors between different rare-earth elements. researchgate.net

Following the extraction of Pr(III) into the ionic liquid phase, the next crucial step is the stripping or back-extraction of the metal ion into a fresh aqueous solution. This is typically achieved by altering the chemical equilibrium, for instance, by using an acidic stripping agent. The resulting aqueous solution is a purified form of praseodymium(III) nitrate. Subsequent evaporation and crystallization of this solution yield the solid this compound. In some systems, stripping of the extracted rare earth elements from the ionic liquid phase can be accomplished simply with water. researchgate.net

Table 2: Examples of Ionic Liquids Used in the Extraction of Praseodymium(III) Ions

| Ionic Liquid | Type | Extraction Conditions | Stripping Agent | Reference |

| Tricaprylmethylammonium nitrate ([A336][NO3]) | Quaternary Ammonium Salt | Aqueous nitrate feed, often with a complexing agent (e.g., EDTA) | Water or dilute acid | researchgate.net |

| Trihexyl(tetradecyl)phosphonium nitrate ([P66614][NO3]) | Quaternary Phosphonium Salt | Aqueous nitrate feed | Not specified | researchgate.net |

| Mextral® 336At in nitrate form | Quaternary Ammonium Salt | In the presence of EDTA | Not specified | mdpi.com |

Advanced Characterization and Spectroscopic Analysis of Praseodymium Iii Nitrate Hexahydrate and Its Derivatives

Thermal Analysis Methodologies

Thermal analysis techniques are crucial for understanding the physicochemical properties of materials by measuring their physical properties as a function of temperature. For Praseodymium(III) nitrate (B79036) hexahydrate, these methods provide detailed insights into its thermal stability, dehydration process, and decomposition pathway to its final oxide form.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to study the thermal decomposition of Praseodymium(III) nitrate hexahydrate, Pr(NO₃)₃·6H₂O. The analysis reveals a complex, multi-step decomposition process that begins with dehydration and is followed by the breakdown of the anhydrous nitrate into various intermediates and finally to praseodymium oxide.

The decomposition of Pr(NO₃)₃·6H₂O is not a simple loss of water followed by nitrate decomposition. Instead, it involves the formation of intermediate amorphous oxynitrates. researchgate.netiaea.org The process is suggested to begin with the melting of the compound in its own water of crystallization, followed by a gradual loss of water and nitric acid. researchgate.netiaea.org At higher temperatures, these intermediate oxynitrates undergo further degradation, losing water, nitrogen dioxide, and oxygen. researchgate.netiaea.org

One detailed study identified as many as eleven distinct, endothermic weight loss processes. researchgate.net The initial five steps, occurring at temperatures of 130°C, 180°C, 200°C, 230°C, and 250°C, correspond to dehydration, leading to the formation of a crystalline monohydrate. researchgate.net This is followed by the decomposition of the nitrate through several non-stoichiometric intermediates. The final product of the decomposition is a non-stoichiometric higher oxide, Pr₂O₃.₃₃, which is formed after the initial product, Pr₂O₃, absorbs atomic oxygen from the disproportionation of N₂O₅. researchgate.netiaea.org

The gaseous products evolved during the decomposition have been identified by mass spectrometry as water vapor and various nitrogen oxides (NO, NO₂, and N₂O₅). researchgate.net

Table 1: TGA/DTA Decomposition Stages of this compound

| Stage | Temperature Range (°C) | Mass Loss Event | Intermediate/Final Product |

|---|---|---|---|

| I | 130 - 250 | Stepwise dehydration | Pr(NO₃)₃·H₂O |

| II | ~340 | Decomposition | Pr(NO₃)₂ |

| III | ~362 | Decomposition | PrO₀.₂₅(NO₃)₂.₅ |

| IV | ~382 | Decomposition | Pr(O)₀.₅(NO₃)₂ |

| V | ~400 | Decomposition | Pr(O)₀.₇₅(NO₃)₁.₅ |

| VI | ~430 | Decomposition | PrO(NO₃) |

Data synthesized from detailed thermal analysis studies. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to characterize thermal events such as melting, crystallization, and other phase transitions.

For this compound, the DSC curve shows an initial endothermic peak at approximately 60°C. researchgate.net This event corresponds to the melting of the salt in its own water of crystallization. researchgate.net Crucially, this thermal event occurs without any associated weight loss, as confirmed by simultaneous TGA analysis, distinguishing it from a decomposition process. researchgate.net The hexahydrate does not exhibit any other phase transitions in the range of -40°C to 55°C. researchgate.netiaea.org The subsequent endothermic events observed at higher temperatures in DSC scans correspond to the multi-step decomposition processes detailed in the TGA/DTA section, involving dehydration and nitrate breakdown.

Table 2: DSC Thermal Events for this compound

| Event | Peak Temperature (°C) | Description |

|---|---|---|

| Endotherm 1 | ~60 | Melting in its own water of crystallization researchgate.net |

Elemental Analysis and Molar Conductance Studies for Stoichiometry and Solution Properties

Elemental analysis and molar conductance are fundamental techniques used to confirm the stoichiometry of a synthesized compound and to understand its behavior in solution.

Elemental Analysis provides quantitative information on the elemental composition of a compound. For this compound (Pr(NO₃)₃·6H₂O), the experimentally determined weight percentages of the constituent elements are compared against the theoretical values calculated from its chemical formula. This comparison is essential to verify the purity and confirm the correct hydration state of the compound. Such analyses are also critical in characterizing derivative complexes to determine the metal-to-ligand ratio. acs.orgrsisinternational.org

Table 3: Theoretical Elemental Composition of Pr(NO₃)₃·6H₂O

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Praseodymium | Pr | 140.91 | 140.91 | 32.39 |

| Nitrogen | N | 14.01 | 42.03 | 9.66 |

| Oxygen | O | 16.00 | 252.00 | 57.93 |

| Hydrogen | H | 1.01 | 12.12 | 2.79 |

| Total | | | 435.01 | 100.00 |

Molar Conductance studies are used to determine the electrolytic nature of a compound in solution. The molar conductivity (ΛM) of a solution of the compound is measured and compared to established ranges for non-electrolytes and different types of electrolytes (e.g., 1:1, 1:2, 1:3). For Praseodymium(III) nitrate and its complexes, measurements are typically carried out in non-aqueous polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) due to their coordinating nature. hakon-art.com The results indicate whether the nitrate anions are directly coordinated to the Pr(III) ion or if they dissociate as free ions in the solution, thus revealing key structural information about the complex in the solution state. hakon-art.com

Table 4: General Ranges for Molar Conductance in DMSO

| Electrolyte Type | Molar Conductance (ΛM) in Ω⁻¹ cm² mol⁻¹ |

|---|---|

| Non-electrolyte | < 40 |

| 1:1 Electrolyte | 40 - 80 |

| 1:2 Electrolyte | 80 - 120 |

These are approximate ranges and can vary with the specific solvent and complex.

Chemical Reactivity and Reaction Mechanisms of Praseodymium Iii Nitrate Hexahydrate

Thermal Decomposition Pathways and Kinetics

The thermal degradation of praseodymium(III) nitrate (B79036) hexahydrate unfolds through a series of distinct, yet often overlapping, stages. Initially, the compound melts in its own water of crystallization. iaea.org A proposed mechanism suggests that this is followed by the condensation of six moles of the monomeric Pr(NO₃)₃·6H₂O into a cyclic cluster. iaea.orgresearchgate.net This hexamer then undergoes gradual decomposition. iaea.orgresearchgate.net

The loss of the six water molecules of hydration is not a single event but occurs in a sequential manner. Thermogravimetric analysis has identified multiple endothermic weight loss steps corresponding to dehydration. One study identified five distinct dehydration steps at 130°C, 180°C, 200°C, 230°C, and 250°C. researchgate.netresearchgate.net This step-wise process ultimately leads to the formation of a crystalline nitrate monohydrate, Pr(NO₃)₃·H₂O. researchgate.netresearchgate.net Another study observed three endothermic peaks corresponding to the loss of one, three, and two molecules of water, respectively. akjournals.com

The following table summarizes the observed dehydration steps from one of the key studies.

| Step | Temperature (°C) | Process |

| 1 | 130 | Dehydration |

| 2 | 180 | Dehydration |

| 3 | 200 | Dehydration |

| 4 | 230 | Dehydration |

| 5 | 250 | Formation of Pr(NO₃)₃·H₂O |

This table is based on data from a study monitoring thermal processes by thermogravimetry and differential thermal analysis. researchgate.netresearchgate.net

Following the initial dehydration, the decomposition process continues with the formation of a series of intermediate, often amorphous and non-stoichiometric, oxynitrate phases. iaea.orgresearchgate.net The decomposition of the monohydrate leads to the formation of unstable intermediates. researchgate.netresearchgate.net

Characterization has identified several of these transient species, including:

PrO₀.₂₅(NO₃)₂.₅ at 362°C researchgate.netresearchgate.net

Pr(O)₀.₅(NO₃)₂ at 382°C researchgate.netresearchgate.net

Pr(O)₀.₇₅(NO₃)₁.₅ at 400°C researchgate.netresearchgate.net

PrO(NO₃) at 430°C researchgate.netresearchgate.net

These intermediates represent a gradual replacement of nitrate groups with oxygen, paving the way for the eventual formation of praseodymium oxides.

The final solid products of the thermal decomposition are various oxides of praseodymium. The specific oxide formed is highly sensitive to the temperature and atmosphere. ekb.egekb.eg In a static air atmosphere, the decomposition of the intermediate oxynitrates ultimately leads to the formation of PrO₁.₈₃₃ at approximately 465°C. researchgate.netresearchgate.net This non-stoichiometric oxide is often represented by the formula Pr₆O₁₁. acs.org

One proposed mechanism suggests that at higher temperatures, the oxynitrates degrade to first form the normal praseodymium oxide, Pr₂O₃. iaea.orgresearchgate.net This Pr₂O₃ then absorbs atomic oxygen, possibly from the disproportionation of N₂O₅, to yield the non-stoichiometric higher oxide, PrO₁.₈₃₃. iaea.orgresearchgate.net The praseodymium ion can exist in multiple oxidation states, leading to a complex system of possible oxide phases. uji.es

The thermal decomposition of praseodymium(III) nitrate hexahydrate releases a mixture of gaseous products. Mass spectrometry has identified the primary volatile products as water vapor (H₂O) from the dehydration steps and a variety of nitrogen oxides. researchgate.netresearchgate.net These nitrogen-containing gases include nitrogen monoxide (NO), nitrogen dioxide (NO₂), and dinitrogen pentoxide (N₂O₅). researchgate.netresearchgate.net The release of nitric acid (HNO₃) and oxygen (O₂) has also been reported. iaea.orgresearchgate.net The decomposition of the nitrate groups is the source of the nitrogen oxides.

The kinetics of the thermal decomposition of this compound have been investigated using various analytical methods to determine the reaction mechanisms and activation energies. Both isothermal and non-isothermal thermogravimetric techniques have been employed. akjournals.com

Kinetic analysis of the decomposition data has shown that the process can be effectively described by models based on phase boundary-controlled reactions and random nucleation. akjournals.com A comparative study of two integral methods for analyzing dynamic thermogravimetric data, the Coats-Redfern and Ozawa methods, was conducted. akjournals.com The results indicated that the Ozawa method provided a better correlation and was in good agreement with results obtained under isothermal conditions. akjournals.com While the Flynn-Wall-Ozawa and Kissinger-Akahira-Sunose methods are common in kinetic analysis of solid-state reactions, specific detailed results for the latter in the context of this compound are not extensively documented in the reviewed literature.

The atmosphere in which the thermal decomposition is carried out plays a critical role in determining the composition and structure of the final praseodymium oxide product. ekb.egekb.eg

Heating in an oxygen atmosphere promotes the formation of stoichiometric praseodymium dioxide (PrO₂). ekb.egekb.eg Conversely, calcination in an inert argon atmosphere or a mixed argon/oxygen atmosphere favors the formation of the non-stoichiometric oxide PrO₁.₈₃₃. ekb.egekb.eg The formation of PrO₁.₈₃₃ in an inert atmosphere is associated with the creation of lattice oxygen vacancies. ekb.eg

The decomposition atmosphere also influences the surface properties of the resulting oxide. The PrO₁.₈₃₃ formed in argon and argon/oxygen atmospheres tends to have a larger surface area and enhanced mesoporosity compared to the product formed in a pure oxygen environment. ekb.egekb.eg

The following table summarizes the effect of the decomposition atmosphere on the final oxide product when this compound is calcined at 600°C.

| Decomposition Atmosphere | Final Oxide Product | Key Characteristics |

| Oxygen (O₂) | PrO₂ | Stoichiometric oxide |

| Argon (Ar) | PrO₁.₈₃₃ (Pr₆O₁₁) | Non-stoichiometric, larger surface area, improved mesoporosity |

| Argon/Oxygen (Ar/O₂) | PrO₁.₈₃₃ (Pr₆O₁₁) | Non-stoichiometric, larger surface area, improved mesoporosity |

This table is based on data from a study investigating the impact of different gas atmospheres on the final decomposition products. ekb.egekb.eg

Solution Chemistry and Complexation Behavior

The solution chemistry of this compound is largely defined by the formation of complex species. The Pr³⁺ ion, with its high charge density, readily coordinates with various ligands, including water, organophosphorus compounds, and other donor molecules.

Supercritical carbon dioxide (scCO₂) has emerged as an environmentally benign solvent for chemical reactions and separations. osti.gov While metal nitrates have negligible solubility in pure scCO₂, the introduction of complexing agents can facilitate their dissolution and extraction. osti.govsemanticscholar.org

Research has demonstrated that this compound forms stable complexes with neutral organophosphorus reagents, such as tri-n-butyl phosphate (B84403) (TBP), in supercritical CO₂. osti.govelsevierpure.com Spectroscopic studies using UV-Vis have confirmed the formation of a 1:4 complex between praseodymium nitrate and TBP. osti.govelsevierpure.comresearchgate.net The complexation reaction can be represented by the following equilibrium:

Pr(NO₃)₃(s) + 4 TBP(scCO₂) ⇌ Pr(NO₃)₃(TBP)₄(scCO₂)

The efficiency of this complex formation is quantified by the conditional extraction equilibrium constant (Kex). For the praseodymium-TBP system in scCO₂ at 308 K, this value has been determined through experimental data. osti.govelsevierpure.com

Table 2: Complexation Data for Pr(III) Nitrate with TBP in Supercritical CO₂

| Metal Ion | Ligand | Stoichiometry (Pr:Ligand) | log Kex |

|---|---|---|---|

| Pr³⁺ | TBP | 1:4 | 7.45 ± 0.06 |

Data from Fox, et al. (2004). osti.govelsevierpure.com

This complexation behavior is crucial for the potential application of supercritical fluid extraction (SFE) in separating and purifying rare earth elements from solid matrices, avoiding the use of conventional aqueous and organic solvents. rsc.orginl.gov

Solvent extraction is a primary industrial method for separating praseodymium from other rare earth elements, typically from nitrate or chloride media. sigmaaldrich.comuidaho.edu The process relies on the differential partitioning of metal complexes between an aqueous phase and an immiscible organic phase containing an extractant. For praseodymium(III) nitrate, the extraction mechanism is predominantly one of solvation or a neutral extraction mechanism.

In this mechanism, a neutral extractant molecule (L) in the organic phase coordinates with the neutral metal salt (Pr(NO₃)₃) from the aqueous phase, forming a complex that is soluble in the organic diluent. The general equation for this process is:

Pr³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌ Pr(NO₃)₃·nL(org)

The number of extractant molecules (n) in the complex, known as the stoichiometry, depends on the specific extractant used. Common neutral organophosphorus extractants include tri-n-butyl phosphate (TBP), octylphenyl(N, N-diisobutylcarbamoylmethyl)phosphine oxide (CMPO), and commercial reagents like Cyanex 921 and Cyanex 923. tandfonline.comtandfonline.comscispace.com

The efficiency of the extraction is measured by the distribution ratio (D), which is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium. whiterose.ac.uk Slope analysis, where the logarithm of the distribution ratio is plotted against the logarithm of the extractant concentration, is used to determine the stoichiometry of the extracted species. scispace.comtubitak.gov.tr Studies have shown that for praseodymium(III) nitrate extraction with Cyanex 921 and Cyanex 923 in kerosene, the stoichiometries are Pr(NO₃)₃·2Cyanex 921 and Pr(NO₃)₃·Cyanex 923, respectively. scispace.comtubitak.gov.trtubitak.gov.tr

Table 3: Extraction of Praseodymium(III) with Different Neutral Extractants

| Extractant | Stoichiometry of Extracted Species | Diluent | Extraction Conditions | Extraction Efficiency |

|---|---|---|---|---|

| Cyanex 921 | Pr(NO₃)₃·2Cyanex 921 | Kerosene | 0.5 M Extractant, 0.001 M HNO₃, 0.1 M KNO₃ | 92.6% |

| Cyanex 923 | Pr(NO₃)₃·Cyanex 923 | Kerosene | 1.0 M Extractant, 0.001 M HNO₃, 0.1 M KNO₃ | 92.8% |

Data from Panda, N., et al. scispace.comtubitak.gov.tr

Factors such as the concentration of the extractant, the nitrate ion concentration in the aqueous phase (salting-out effect), and the nature of the diluent all significantly influence the distribution ratio. scispace.comwhiterose.ac.ukscispace.com For instance, increasing the nitrate concentration in the aqueous phase generally enhances the extraction of Nd(III) by TBP, a behavior expected to be similar for Pr(III). whiterose.ac.ukscispace.com

Coordination Chemistry and Complex Formation of Praseodymium Iii Nitrate Hexahydrate

Design and Synthesis of Praseodymium(III) Nitrate (B79036) Complexes with Diverse Ligands

The synthesis of praseodymium(III) complexes typically involves the reaction of praseodymium(III) nitrate hexahydrate with the desired ligands in a suitable solvent, such as methanol (B129727), ethanol, or acetone. mdpi.comasianpubs.org The stoichiometry and structure of the resulting complexes are influenced by the nature of the ligand, the molar ratio of reactants, and the reaction conditions.

Praseodymium(III) forms stable complexes with β-diketonate ligands, which act as bidentate chelating agents through their two oxygen atoms. An example is the ligand 4,4,4-trifluoro-1-(2-naphthyl)butane-1,3-dionato (ntfa). The synthesis of these complexes is achieved by reacting this compound with the β-diketone ligand, often in the presence of a base to deprotonate the ligand.

A study reported the synthesis of a mononuclear complex with the formula [Pr(ntfa)₃(MeOH)₂]. mdpi.com This complex was synthesized from the reaction of Pr(NO₃)₃·6H₂O with the ntfa ligand in methanol. mdpi.com The structure of this complex features the praseodymium ion coordinated to three ntfa ligands and two methanol molecules, resulting in a coordination number of eight. mdpi.comresearchgate.net

For instance, reacting [Pr(ntfa)₃(MeOH)₂] with bipyridyl ligands leads to the displacement of the coordinated methanol molecules. mdpi.com Research has documented the synthesis and characterization of several such complexes, including [Pr(ntfa)₃(bipy)₂], [Pr(ntfa)₃(4,4′-Mt₂bipy)], and [Pr(ntfa)₃(5,5′-Me₂bipy)]. mdpi.comub.edu In the case of [Pr(ntfa)₃(bipy)₂], the praseodymium ion is coordinated to three bidentate ntfa ligands and two bidentate bipyridine ligands, resulting in a ten-coordinate geometry. mdpi.comresearchgate.net The complexes with substituted bipyridyl ligands, 4,4′-dimethoxy-2,2′-bipyridine (4,4′-Mt₂bipy) and 5,5′-dimethyl-2,2′-bipyridine (5,5′-Me₂bipy), were found to be eight-coordinate. mdpi.comresearchgate.net

Similarly, phenanthroline can form complexes with praseodymium(III). A mononuclear complex with the formula [Pr(C₇H₅O₃)₂(NO₃)(C₁₂H₈N₂)₂] has been reported, where the Pr(III) atom is coordinated by four nitrogen atoms from two chelating 1,10-phenanthroline (B135089) ligands, alongside oxygen atoms from other ligands, resulting in a pseudo-bicapped square-antiprismatic geometry. researchgate.net

| Complex Formula | Ancillary Ligand | Coordination Number |

|---|---|---|

| [Pr(ntfa)₃(bipy)₂] | 2,2′-bipyridine (bipy) | 10 |

| [Pr(ntfa)₃(4,4′-Mt₂bipy)] | 4,4′-dimethoxy-2,2′-bipyridine | 8 |

| [Pr(ntfa)₃(5,5′-Me₂bipy)] | 5,5′-dimethyl-2,2′-bipyridine | 8 |

This compound is a precursor for synthesizing complexes with various heterocyclic ligands containing nitrogen and oxygen donor atoms.

Niacin (Vitamin PP, C₆H₅NO₂): Complexes of praseodymium(III) with niacin have been synthesized. acs.org In these complexes, the niacin ligand coordinates to the Pr³⁺ ion in a bidentate fashion through an oxygen atom of its deprotonated carboxylic group and the heterocyclic nitrogen atom, forming a chelate ring. acs.org

8-Hydroxyquinoline (B1678124) (C₉H₇NO): This monoprotic, bidentate ligand coordinates to metal ions via its hydroxyl oxygen and quinoline (B57606) nitrogen atoms. acs.orgscirp.org Praseodymium(III) complexes with 8-hydroxyquinoline have been successfully synthesized from praseodymium nitrate hexahydrate. acs.org

Mepazine (10-[(1-Methyl-3-piperidyl)methyl]phenothiazine): Praseodymium(III) nitrate forms a complex with the general formula [Pr(MZ)₂(NO₃)₂]NO₃ with mepazine (MZ). asianpubs.org In this complex, mepazine acts as a bidentate ligand, coordinating through the heterocyclic nitrogen atom and the tertiary nitrogen atom of the side chain. asianpubs.org Spectroscopic and conductance studies indicate that two nitrate groups are coordinated as bidentate ligands, while one nitrate remains as a counter-ion, consistent with a 1:1 electrolytic nature. asianpubs.org

The complexation of praseodymium(III) nitrate with neutral organophosphorus reagents is significant, particularly in the context of solvent extraction for separating rare earth elements. These interactions have been studied in various media, including supercritical carbon dioxide.

Tri-n-butyl Phosphate (B84403) (TBP): Studies using UV-Vis absorbance data have shown that praseodymium nitrate forms a 1:4 complex with tri-n-butyl phosphate (TBP) in supercritical carbon dioxide at 308 K. osti.govelsevierpure.com The formation of this complex is the basis for its extraction from aqueous nitrate solutions. osti.govresearchgate.net

Tributyl Phosphite (B83602) and Tributyl Phosphine (B1218219) Oxide (TBPO): The stoichiometry of praseodymium(III) nitrate complexes can vary with different organophosphorus ligands. For comparison, neodymium nitrate, which has similar chemistry to praseodymium nitrate, forms a 1:8 complex with tributyl phosphite and a 1:5 complex with tributyl phosphine oxide in supercritical carbon dioxide, highlighting the influence of the specific organophosphorus ligand on the resulting complex stoichiometry. osti.govelsevierpure.com

| Lanthanide Salt | Ligand | Solvent | Stoichiometry (Metal:Ligand) |

|---|---|---|---|

| Praseodymium Nitrate | Tri-n-butyl Phosphate (TBP) | Supercritical CO₂ | 1:4 |

| Neodymium Nitrate | Tri-n-butyl Phosphate (TBP) | Supercritical CO₂ | 1:4 |

| Neodymium Nitrate | Tributyl Phosphite | Supercritical CO₂ | 1:8 |

| Neodymium Nitrate | Tributyl Phosphine Oxide (TBPO) | Supercritical CO₂ | 1:5 |

Stoichiometry and Coordination Geometries of Praseodymium(III) in Complexes

The large size of the Pr³⁺ ion allows for a wide range of coordination numbers, typically from 6 to 12, with higher coordination numbers being common. wikipedia.orgwikipedia.orgresearchgate.net The stoichiometry and the resulting coordination geometry are dictated by the size, shape, and denticity of the coordinating ligands, as well as steric factors.

High coordination numbers are a hallmark of praseodymium(III) coordination chemistry.

Eight-Coordinate: An eight-coordinate geometry is frequently observed for praseodymium(III) complexes. For example, the complex [Pr(ntfa)₃(MeOH)₂] displays a coordination number of 8. mdpi.com Similarly, the mixed-ligand complexes [Pr(ntfa)₃(4,4′-Mt₂bipy)] and [Pr(ntfa)₃(5,5′-Me₂bipy)] are also eight-coordinate. mdpi.comresearchgate.net In another example, a praseodymium(III) complex with a Schiff base ligand was formulated as eight-coordinate, Pr(L)(NO₃)(H₂O)₂. hakon-art.com

Nine-Coordinate: The praseodymium ion in Praseodymium(III) bromide adopts a nine-coordinate, tricapped trigonal prismatic geometry. wikipedia.org A nine-coordinate geometry has also been observed for a praseodymium(III) cation coordinated to six carboxylate ligands and one water molecule. researchgate.net

Ten-Coordinate: A coordination number of 10 was determined for the complex [Pr(ntfa)₃(bipy)₂], where the central Pr³⁺ ion is surrounded by six oxygen atoms from the three ntfa ligands and four nitrogen atoms from the two bipyridine ligands. mdpi.comresearchgate.net The geometry for ten-coordinate lanthanide complexes can often be described as a bicapped square antiprism. researchgate.net

Twelve-Coordinate: While less common, a coordination number of 12 has been structurally characterized for a Pr(III) complex with organofluorotitanate ligands, representing the maximum coordination number for organolanthanoid complexes. researchgate.net

The coordination chemistry of praseodymium is largely similar to that of other early lanthanides like La³⁺, Ce³⁺, and Nd³⁺, which also favor high coordination numbers. wikipedia.orgwikipedia.org

Characterization of Chelating Ring Structures

In complexes synthesized from this compound and heterocyclic ligands such as niacin (vitamin PP, C₆H₅NO₂) or 8-hydroxyquinoline (C₉H₇NO), the formation of chelating rings has been confirmed through various spectroscopic and analytical techniques. acs.org For instance, with 8-hydroxyquinoline, the heterocyclic nitrogen atom and the oxygen atom from the hydroxyl group coordinate with the Pr³⁺ ion, forming a stable five-membered chelating ring. acs.org Similarly, when niacin is involved, it can coordinate in a bidentate fashion through an oxygen atom of its carboxylic group and the heterocyclic nitrogen atom, also creating a chelating ring structure. acs.org

The coordination of the Pr³⁺ ion is not limited to organic ligands. In the presence of other ligands, the nitrate groups themselves can act as bidentate chelating ligands, coordinating to the metal center through two oxygen atoms. scispace.comresearchgate.net This bidentate coordination of nitrate is a common feature in many lanthanide complexes. bath.ac.uk The flexibility of the Pr³⁺ coordination sphere allows for the formation of complexes with varied geometries, often described as distorted bicapped tetragonal antiprisms or tricapped trigonal prisms, depending on the specific ligands involved. researchgate.net For example, in a complex with 2,2′:6′,2″-terpyridine, the praseodymium atom can achieve a coordination number of 10. researchgate.net

Thermodynamic Investigations of Praseodymium(III) Complexation Reactions

Thermodynamic studies provide quantitative insight into the stability and formation of praseodymium(III) coordination complexes. Key parameters such as dissolution enthalpies and standard molar enthalpies of formation are determined to understand the energetic aspects of these reactions.

The determination of dissolution enthalpies is a critical step in constructing thermochemical cycles to calculate other thermodynamic quantities. acs.org Using advanced solution-reaction isoperibol microcalorimeters, the enthalpies of dissolution for reactants and products of coordination reactions are measured at constant temperatures, typically 298.15 K. acs.org For example, in the study of complexes formed between this compound and ligands like niacin or 8-hydroxyquinoline, the dissolution enthalpies of the starting materials and the final complexes are meticulously measured in an optimized calorimetric solvent. acs.org These experimental values are fundamental for calculating the standard molar enthalpies of the coordination reactions themselves. acs.org

By combining the experimentally determined dissolution enthalpies with other auxiliary thermodynamic data through a well-designed thermochemical cycle based on the supposed chemical reaction, the standard molar enthalpies of formation (ΔfHₘ°) for the coordination complexes can be estimated. acs.org This approach, rooted in Hess's law, allows for the calculation of the formation enthalpy of a complex from its constituent elements in their standard states.

For several praseodymium(III) complexes, these values have been reported with high precision. For instance, the standard molar enthalpies of formation for complexes with niacin and 8-hydroxyquinoline have been determined. acs.org Similarly, the standard molar enthalpy of formation for a mixed ligand complex of praseodymium perchlorate (B79767) with imidazole (B134444) and DL-α-alanine has also been calculated. researchgate.net These thermodynamic data are crucial for understanding the stability and reactivity of these coordination compounds.

The following table presents the standard molar enthalpies of formation for selected praseodymium(III) coordination complexes:

| Compound | Standard Molar Enthalpy of Formation (ΔfHₘ°) (kJ·mol⁻¹) |

| [Pr(C₆H₄NO₂)₂(C₉H₆NO)(s)] | -(1448.3 ± 2.6) |

| [Pr(C₆H₄NO₃)₃·2H₂O(s)] | -(2256.1 ± 2.9) |

| [Pr(C₉H₆NO)₃·4H₂O(s)] | -(1975.3 ± 4.6) |

| Pr(C₃H₇NO₂)₂(C₃H₄N₂)(H₂O)₃(s) | -(2424.2 ± 3.3) |

This data is based on scientific research and presented for informational purposes. acs.orgresearchgate.net

Advanced Optical and Magnetic Properties for Research Applications of Praseodymium Iii Nitrate Hexahydrate

Luminescence Characteristics of Praseodymium(III) Nitrate (B79036) Hexahydrate and Its Derivatives

The luminescence of praseodymium(III) complexes is characterized by sharp, line-like emission bands in the visible and near-infrared (NIR) regions. This emission is a result of intrashell 4f-4f electronic transitions. However, the direct excitation of the Pr³⁺ ion is inefficient due to the low absorption coefficients of these transitions. This limitation is often overcome by coordinating the ion with organic ligands that can absorb light and efficiently transfer the energy to the metal center, a process known as the "antenna effect". bohrium.com

The emission spectrum of Pr³⁺ is notable because, unlike many other lanthanide ions, it can exhibit luminescence from multiple excited states, primarily the ³P₀ and ¹D₂ levels. tripod.comcapes.gov.br The specific transitions observed depend on the surrounding ligand environment. The f-f electronic transitions result in characteristic narrow emission bands.

Commonly observed emission bands for Pr(III) complexes and their corresponding electronic transitions are detailed below. Depending on the specific ligand and solvent environment, emission may occur from both the ³P₀ and ¹D₂ excited states or from the ¹D₂ state alone. capes.gov.brresearchgate.net

| Emitting State | Transition | Typical Emission Wavelength (nm) | Spectral Region |

| ³P₀ | ³P₀ → ³H₄ | ~490 | Visible (Blue-Green) |

| ¹D₂ | ¹D₂ → ³H₄ | ~605 | Visible (Orange-Red) |

| ³P₀ | ³P₀ → ³H₅ | ~523 | Visible (Green) |

| ³P₀ | ³P₀ → ³H₆ | ~610 - 615 | Visible (Red) |

| ³P₀ | ³P₀ → ³F₂ | ~645 | Visible (Red) |

| ¹D₂ | ¹D₂ → ³H₅ | ~890 | Near-Infrared |

| ¹D₂ | ¹D₂ → ³H₆ / ¹G₄ → ³H₄ | ~1060 | Near-Infrared |

This table is interactive. Data compiled from multiple research findings. bohrium.comtripod.comresearchgate.netresearchgate.net

The transition observed around 1060 nm has been assigned to either the ¹D₂ → ³H₆ or the ¹G₄ → ³H₄ transition. researchgate.net The ability of Pr³⁺ to emit from multiple levels makes its luminescence highly sensitive to the coordination environment.

The antenna effect is the primary mechanism for sensitizing the luminescence of Pr³⁺ ions. nih.gov This intramolecular energy transfer process involves several steps:

Light Absorption: A coordinated organic ligand (the "antenna") with a strong absorption band (typically a π-π* transition) absorbs incident light, usually in the UV region. nih.govasianpubs.org

Intersystem Crossing: The excited singlet state of the ligand undergoes efficient intersystem crossing to a lower-energy triplet state.

Energy Transfer: The energy is transferred from the ligand's triplet state to the resonance energy levels of the Pr³⁺ ion. researchgate.netasianpubs.org This transfer populates the excited 4f levels of the metal ion.

Luminescence: The excited Pr³⁺ ion then de-excites by emitting characteristic f-f luminescence. mdpi.com

For this process to be efficient, the triplet state energy of the ligand must be appropriately matched with the accepting energy levels of the Pr³⁺ ion (e.g., ³P₀ and ¹D₂). asianpubs.org The energy gap between the ligand's triplet state and the emissive level of the ion is a critical factor; an optimal gap is necessary to ensure efficient energy transfer and prevent back-energy transfer. researchgate.net The use of ancillary chelating ligands, such as bipyridyl derivatives, has been shown to significantly enhance the luminescence emission in both visible and NIR regions through this antenna effect. mdpi.com

The luminescence quantum yield of Pr³⁺ complexes is notoriously low compared to other lanthanides like europium(III) and terbium(III). researchgate.net This is primarily due to the small energy gaps between its emitting and lower-lying levels, which promotes non-radiative deactivation. researchgate.net Several factors significantly influence the quantum yield:

Ligand Triplet State Energy: The energy gap between the donor triplet state of the ligand and the acceptor f-f levels of the Pr³⁺ ion is crucial. A well-matched energy level facilitates efficient transfer, but an unsuitable gap can lead to inefficient sensitization or back-energy transfer. researchgate.netasianpubs.org

Non-Radiative Deactivation: One of the main pathways for deactivation is multiphonon relaxation, where the electronic excitation energy is lost to vibrational modes of the surrounding environment. tripod.com The presence of high-energy oscillators, such as O-H bonds from coordinated water or solvent molecules, or C-H bonds from the ligands, can efficiently quench the luminescence, drastically reducing the quantum yield. tripod.comresearchgate.net

Solvent Effects: The choice of solvent can impact luminescence intensity. For instance, in some Pr(III) complexes, the strongest luminescence is observed in DMSO, following the order DMSO > THF > DMF > CH₃OH. asianpubs.org This is attributed to the coordinating effects of the solvent and the removal of quenching water molecules from the inner coordination sphere. asianpubs.org

Cross-Relaxation: Energy loss can also occur through cross-relaxation processes between two adjacent Pr³⁺ ions, further reducing the emission efficiency. mdpi.com

Reported quantum yields for Pr³⁺ complexes are often low, typically below 1%. For example, the quantum yield for the ¹D₂ emission of Pr(TTA)₃·2H₂O in DMSO was found to be less than 0.2%. capes.gov.brresearchgate.net However, specific ligand design can lead to improved efficiency, with one study reporting a quantum yield of 0.176 for a Pr(III) complex in a DMSO system. asianpubs.org

The emission profile of Pr³⁺ complexes spans both the visible and near-infrared (NIR) regions, a rare feature among lanthanide ions. researchgate.net

Visible Emission: The visible emission typically originates from the ³P₀ and ¹D₂ excited states. tripod.com

Emissions from the ³P₀ state result in peaks around 490 nm (³P₀ → ³H₄), 610 nm (³P₀ → ³H₆), and 645 nm (³P₀ → ³F₂). researchgate.net

The ¹D₂ state gives rise to a prominent emission band around 605 nm (¹D₂ → ³H₄). tripod.comresearchgate.net The combination of these emissions can result in varied colors. For example, a complex synthesized with isonicotinic acid exhibited emission peaks at 523 nm and 615 nm, resulting in yellow light emission. bohrium.com The replacement of coordinated solvent molecules with stronger chelating ligands can significantly enhance the intensity of these visible emissions. mdpi.com

Near-Infrared (NIR) Emission: Pr³⁺ also exhibits characteristic emissions in the NIR region.

The most studied NIR emissions occur at approximately 890 nm and 1060 nm. tripod.comcapes.gov.br These are generally attributed to transitions originating from the ¹D₂ excited state. tripod.com In some complexes, the NIR emission can be more efficient than the visible emission. For instance, for Pr(TTA)₃·2H₂O in DMSO, the quantum yield for the 1060 nm emission was found to be significantly higher than that for the 605 nm visible emission. tripod.com This makes Pr³⁺ complexes potential candidates for applications in NIR-based technologies.

Magnetic Properties of Praseodymium(III) Nitrate Hexahydrate Complexes

The magnetic properties of praseodymium(III) complexes are determined by the two unpaired 4f electrons of the Pr³⁺ ion. These electrons are well-shielded from the ligand environment, leading to magnetic behavior that is primarily governed by the free-ion characteristics, with perturbations from the crystal field.

The Pr³⁺ ion has a 4f² electronic configuration, which results in a ³H₄ ground state. The presence of unpaired electrons makes praseodymium(III) compounds paramagnetic. mdpi.comyoutube.com

Magnetic susceptibility measurements are a key tool for investigating this behavior. The product of the molar magnetic susceptibility (χM) and temperature (T) is often analyzed. For a series of mononuclear Pr(III) complexes, the χMT values at 300 K were found to be in the range of 1.38–1.76 cm³·mol⁻¹·K. mdpi.com This is consistent with the theoretical value of 1.60 cm³·mol⁻¹·K predicted for a magnetically uncoupled Pr³⁺ ion in the ³H₄ ground state. mdpi.com This agreement confirms that the magnetic behavior is dominated by the single, non-interacting Pr³⁺ ions, which is characteristic of paramagnetism. The magnetic properties of Praseodymium are influenced by crystal-field effects, which can lift the degeneracy of the ground state and affect the magnetic response at low temperatures. ku.dk

| Complex Formula | χMT at 300 K (cm³·mol⁻¹·K) |

| [Pr(ntfa)₃(MeOH)₂] | 1.47 |

| [Pr(ntfa)₃(bipy)₂] | 1.76 |

| [Pr(ntfa)₃(4,4′-Mt₂bipy)] | 1.66 |

| [Pr(ntfa)₃(5,5′-Me₂bipy)] | 1.38 |

This table is interactive. Data from a study on Pr(III) mononuclear complexes. mdpi.com

The investigation of these complexes showed that their magnetic measurements were consistent with a magnetically uncoupled Pr³⁺ ion, confirming their paramagnetic nature. mdpi.com

Magnetic Susceptibility Studies of Praseodymium(III) Complexes

The magnetic properties of praseodymium(III) complexes are of significant interest due to the presence of unpaired 4f electrons in the Pr(III) ion. The free Pr(III) ion has an electron configuration of [Xe]4f², which gives rise to a ³H₄ ground state term. This electronic structure dictates the paramagnetic nature of its compounds, and the study of their magnetic susceptibility provides valuable insights into the electronic environment of the central metal ion.

The magnetic behavior of praseodymium(III) complexes is primarily governed by the interplay of spin-orbit coupling and the crystal field effect. The crystal field, generated by the surrounding ligands, lifts the degeneracy of the 4f orbitals, leading to a splitting of the ³H₄ ground state. The magnitude of this splitting and the nature of the resulting energy levels are highly dependent on the coordination geometry and the nature of the coordinating ligands.

In many praseodymium(III) complexes, the magnetic behavior is consistent with that of a magnetically uncoupled Pr³⁺ ion in the ³H₄ ground state. mdpi.com The temperature dependence of the magnetic susceptibility of these complexes often follows the Curie-Weiss law, particularly at higher temperatures. researchgate.netlibretexts.org The effective magnetic moment (µ_eff) for a free Pr(III) ion is theoretically predicted to be around 3.58 µ_B. Experimental values for various Pr(III) complexes are often in good agreement with this theoretical value, further confirming the trivalent oxidation state and the 4f² electronic configuration.

Detailed magnetic susceptibility measurements as a function of temperature are crucial for understanding the fine electronic structure. The product of the molar magnetic susceptibility (χ_M) and temperature (T), χ_MT, is a particularly informative parameter. For a simple paramagnetic system following the Curie law, the χ_MT value should be constant with temperature. However, in Pr(III) complexes, deviations from this ideal behavior are common due to the thermal depopulation of the crystal field levels. mdpi.com

At room temperature, the χ_MT values for many mononuclear Pr(III) complexes are typically in the range of 1.3 to 1.8 cm³ K mol⁻¹. mdpi.com As the temperature is lowered, the χ_MT product often decreases. This decrease is attributed to the progressive depopulation of the excited crystal field states, leaving only the lowest-lying state(s) populated at very low temperatures. mdpi.com This temperature-dependent behavior provides a means to probe the energy separation between the ground and excited states that arise from the crystal field splitting of the ³H₄ manifold.

Recent research has also explored the potential for single-molecule magnet (SMM) behavior in praseodymium(III) complexes. rsc.orgnih.gov SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis, properties typically associated with bulk magnets. The large magnetic anisotropy, a consequence of the strong spin-orbit coupling and the crystal field environment of the Pr(III) ion, is a key prerequisite for SMM behavior. While less common than in other lanthanides like dysprosium(III) and terbium(III), field-induced slow magnetic relaxation has been observed in some praseodymium(IV) complexes, suggesting that with appropriate ligand design, similar behavior might be achievable for Pr(III) systems. rsc.org

The study of the magnetic susceptibility of praseodymium(III) complexes, therefore, not only confirms the fundamental paramagnetic nature of the Pr(III) ion but also provides a powerful tool to investigate the intricate details of its electronic structure, including the effects of the ligand field and the potential for designing novel magnetic materials.

Detailed Research Findings

A study on a series of mononuclear praseodymium(III) complexes with β-diketonate and bipyridyl ligands provides concrete examples of the magnetic behavior discussed. The magnetic measurements for four such complexes, denoted as 1 ([Pr(ntfa)₃(MeOH)₂]), 2 ([Pr(ntfa)₃(bipy)₂]), 3 ([Pr(ntfa)₃(4,4′-Mt₂bipy)]), and 4 ([Pr(ntfa)₃(5,5′-Me₂bipy)]), revealed χ_MT values at 300 K of 1.47, 1.76, 1.66, and 1.38 cm³ K mol⁻¹, respectively. mdpi.com These values are in the expected range for a magnetically uncoupled Pr(III) ion. mdpi.com Upon cooling, the χ_MT values for all four compounds gradually decreased, reaching a value of approximately 0.05 cm³ K mol⁻¹ at 2 K. mdpi.com This behavior is a clear indication of the depopulation of the excited crystal-field sublevels of the ³H₄ ground state. mdpi.com

The following interactive table presents the temperature dependence of the χ_MT product for these four praseodymium(III) complexes.

This data clearly illustrates the characteristic temperature dependence of the magnetic susceptibility for these praseodymium(III) complexes, providing empirical evidence for the theoretical models of their electronic structure.

Applications in Advanced Materials Science and Engineering Derived from Praseodymium Iii Nitrate Hexahydrate

Precursor Applications in Functional Materials Synthesis

As a water-soluble, high-purity source of praseodymium ions, the hexahydrate is an ideal starting material for numerous synthesis techniques, including sol-gel, co-precipitation, and hydrothermal methods. These methods allow for the precise incorporation of praseodymium into various host matrices, enabling the fine-tuning of material properties for specific technological applications.

Development of Optical Glass and Photo-Optical Materials

Praseodymium(III) nitrate (B79036) hexahydrate is utilized as a coloring agent in the production of specialized glasses and enamels. samaterials.comaemree.comheegermaterials.com When incorporated into a glass matrix, the Pr³⁺ ion imparts a distinct and intense clean yellow color. samaterials.com This property is leveraged in the creation of aesthetic and functional glass products.

A key application lies in the manufacture of didymium glass, which is used for protective goggles for welders and glassblowers. samaterials.com The Pr³⁺ ions, along with neodymium ions, in the glass effectively absorb the yellow sodium flare common in high-temperature glass work, while allowing other wavelengths to pass through, thus protecting the user's eyes without significantly obscuring vision. Research has also explored its use in creating imitation gemstone glass, where the spectral properties of Pr³⁺ are used to mimic the appearance of natural gems like chrysoberyl. nih.gov Furthermore, it is a component in the production of photochromic glass. sigmaaldrich.comsigmaaldrich.com

Table 1: Applications of Praseodymium in Optical Glass

| Application Area | Function of Praseodymium (Pr³⁺) | Resulting Glass Product |

| Glass Coloring | Imparts a strong, clean yellow color | Decorative glass, Enamels |

| Safety Eyewear | Absorbs specific light wavelengths (e.g., sodium flare) | Didymium glass for welders |

| Gemstone Imitation | Mimics the spectral properties of natural gems | Imitation Chrysoberyl |

| Photo-Optical Materials | Contributes to light-sensitive properties | Photochromic Glass |

Fabrication of Phosphors and Components for Fluorescent Display Technologies

The unique electronic configuration of the praseodymium ion, with its shielded 4f orbitals, results in characteristic sharp emission peaks and long excited-state lifetimes, making it an excellent activator ion for phosphors. wikipedia.org Praseodymium(III) nitrate hexahydrate serves as a precursor for doping various host materials to create phosphors for lighting and display applications, including fluorescent lamps and light-emitting diodes (LEDs). samaterials.comthermofisher.kr

Research has demonstrated the synthesis of praseodymium-doped phosphors using various methods. For instance, barium yttrium phosphate (B84403) phosphors doped with trivalent praseodymium ions (BaY(PO₄)₃:Pr³⁺) have been synthesized via a high-temperature solid-state reaction. nih.govresearchgate.net In one study, the resulting phosphor exhibited multiple emission transitions when excited at 444 nm, with Commission Internationale de l'éclairage (CIE) coordinates falling in the yellow region of the visible spectrum. nih.gov The luminescence properties are highly dependent on the host lattice and the concentration of the Pr³⁺ dopant. These phosphors are also integral to fluorescent display tubes. thermofisher.krscientificlabs.co.uk

Table 2: Luminescence Properties of Ba₃Y(PO₄)₃:Pr³⁺ Phosphor

| Property | Finding | Reference |

| Synthesis Method | High-temperature solid-state reaction | nih.gov |

| Excitation Wavelength | 444 nm | nih.gov |

| Emission Spectrum | Various emission transitions of Pr³⁺ ions | nih.govresearchgate.net |

| CIE Coordinates | Yellow region of the visible spectrum | nih.gov |

Synthesis of Dye-Sensitized Solar Cells (DSSCs) and Enhancement of Photovoltaic Efficiency

This compound is employed as a dopant to enhance the performance of dye-sensitized solar cells (DSSCs). sigmaaldrich.com The addition of rare-earth elements like praseodymium to the photoanode material, typically a wide-bandgap semiconductor like bismuth ferrite (B1171679) (BiFeO₃), can significantly improve the power conversion efficiency (PCE). sigmaaldrich.comnih.gov

The enhancement mechanism is attributed to the narrowing of the material's band gap, which allows for the absorption of a broader range of the solar spectrum. sigmaaldrich.comsigmaaldrich.com Doping with praseodymium can also increase the refractive index of the photoanode, leading to more effective light scattering within the porous layer, thereby increasing light absorption and the generation of charge carriers. nih.gov A study on Pr-doped BiFeO₃ for DSSCs demonstrated an improvement in efficiency from a baseline of 0.84% to 2.15%. nih.gov This increase in efficiency is linked to an enhanced short-circuit photocurrent (Jsc), a direct result of improved light-harvesting capabilities. nih.gov

Preparation of High Entropy Lanthanide Oxysulfides for Wide Band Gap Semiconductors

This compound is a key precursor in the synthesis of novel high-entropy materials, specifically high entropy lanthanide oxysulfides (Ln₂O₂S). sigmaaldrich.comsigmaaldrich.commanchester.ac.uk These materials are classified as wide band gap semiconductors. sigmaaldrich.com The synthesis involves the low-temperature thermolysis of a mixture of molecular precursors derived from various lanthanide nitrates, including this compound. manchester.ac.uk

The use of molecular precursors with similar thermogravimetric profiles is crucial to prevent phase separation during decomposition, ensuring the formation of a homogeneous, polycrystalline high-entropy material where multiple lanthanide elements are randomly distributed on the cation sites. manchester.ac.uk This approach opens avenues for creating new semiconductors with tunable properties by varying the constituent lanthanide elements. manchester.ac.uk

Creation of UV-Emitting Nanocomposites for Photodynamic Research

Functionalized UV-emitting nanocomposites for applications in photodynamic therapy (PDT) have been synthesized using this compound as a precursor. sigmaaldrich.com PDT is a treatment modality that uses a photosensitizing agent, light, and oxygen to induce cell death in target tissues, such as tumors. wikipedia.orgnih.govresearchgate.net The development of nanocomposites that can be activated by UV light is an area of active research. The incorporation of praseodymium ions into these nanocomposites is explored for its specific luminescent properties, which can play a role in the energy transfer processes required to activate the photosensitizer. sigmaaldrich.com

Development of Pr-Doped Metal Oxides for Gas Sensing Applications

This compound is used to fabricate praseodymium-doped metal oxide thin films for gas sensing applications. sigmaaldrich.com Doping semiconductor metal oxides (SMOs), such as molybdenum oxide (MoO₃) or tin dioxide (SnO₂), with rare-earth elements is a well-established strategy to enhance their sensing performance, including sensitivity, selectivity, and response/recovery times. frontiersin.orgmdpi.comresearchgate.net

The introduction of praseodymium ions into the metal oxide lattice can create defects and active sites on the sensor's surface, which can facilitate the adsorption of gas molecules. researchgate.net These modifications alter the electronic structure of the sensing material, leading to more significant changes in electrical resistance upon exposure to target gases. frontiersin.orgacs.org The catalytic properties of the dopant can also promote specific chemical reactions on the sensor surface, thereby improving selectivity towards certain gases. mdpi.com

Table 3: Role of Praseodymium Doping in Metal Oxide Gas Sensors

| Performance Metric | Effect of Pr-Doping | Mechanism |

| Sensitivity | Enhanced | Creation of surface active sites, modification of electronic structure |

| Selectivity | Improved | Catalytic promotion of specific surface reactions |

| Response/Recovery Time | Improved | Increased reactivity of the doped material |

| Stability | Enhanced | Controlled introduction of oxygen vacancies |

Production of Advanced Ceramics and Pigments with Enhanced Performance

This compound is a key ingredient in the formulation of high-performance ceramics and pigments. chemimpex.com When used in the manufacture of ceramics, it contributes to the creation of materials with specific dielectric properties, making them suitable for applications such as ceramic capacitors. sigmaaldrich.com

In the realm of pigments, praseodymium compounds derived from the nitrate precursor are renowned for imparting a distinct and intense yellow color to glasses, enamels, and ceramics. gprareearth.comstanfordmaterials.com This coloration is highly valued for its stability at high temperatures and its consistent hue. The "Praseodymium Yellow" pigment is a staple in the ceramics industry, appreciated for its vibrant and clean shade. stanfordmaterials.comheegermaterials.com The utility of praseodymium in this context is linked to its optimal reflectance at a wavelength of 560 nm. gprareearth.com

| Application Area | Product | Key Contribution of Praseodymium |

| Advanced Ceramics | Ceramic Capacitors | Imparts specific dielectric properties. sigmaaldrich.com |

| Pigments | Praseodymium Yellow | Provides a stable, intense, and clean yellow color to glass, enamels, and ceramics. gprareearth.comstanfordmaterials.comheegermaterials.com |

| Specialty Glass | Didymium Glass | Acts as a component for welder's and glassblower's goggles. stanfordmaterials.comwikipedia.org |

Utilization in Thin Film Deposition for Electronic and Optical Devices

The role of this compound extends to the fabrication of thin films, which are fundamental components of modern electronic and optical technologies. It serves as a water-soluble precursor for the synthesis of praseodymium oxide (Pr₆O₁₁), a material with exceptional optical and electrical properties. chemimpex.comstarearth.net These thin films are critical in the development of advanced materials for electronics and optics. chemimpex.com

One notable application is in the fabrication of praseodymium-doped molybdenum trioxide (Pr-doped MoO₃) thin films, which have demonstrated potential in gas sensing applications. sigmaaldrich.com Furthermore, praseodymium oxide thin films can be deposited on conductive surfaces like tin-doped indium oxide (ITO) through cathodic electrodeposition from an aqueous solution containing praseodymium(III) nitrate. reading.ac.uk These films, composed of a monolayer of closely packed spherical praseodymium oxide nanoparticles, exhibit enhanced electrical conductivity compared to the substrate, opening up possibilities for their use in chemical sensors. reading.ac.uk

| Thin Film Application | Precursor Compound | Deposition/Fabrication Method | Key Feature/Advantage |

| Gas Sensing | This compound | Doping into MoO₃ | Enhanced sensing capabilities. sigmaaldrich.com |

| Electronic & Optical Devices | This compound | Synthesis of Praseodymium Oxide | Critical for advanced material development. chemimpex.com |

| Chemical Sensors | This compound | Cathodic Electrodeposition | Higher electrical conductivity of the resulting Pr₆O₁₁ film. reading.ac.uk |

Catalysis and Electrochemical Applications

This compound is instrumental as a precursor in the synthesis of catalytically active materials and for applications in electrochemical systems. Its derivatives play a significant role in promoting chemical reactions and enhancing the performance of energy conversion devices.

Role in Promoting Redox Reactions and Enhancing Reaction Kinetics

Praseodymium compounds derived from this compound are recognized for their catalytic activity, particularly in enhancing the rates and selectivity of various chemical reactions. chemimpex.com The element's ability to exist in multiple oxidation states (primarily +3 and +4) allows it to participate effectively in redox (reduction-oxidation) reactions, which are central to many catalytic processes.

Praseodymium oxide, often synthesized from the nitrate precursor, is a versatile catalyst supporter and can act as a stabilizer in combustion reactions. starearth.net It has been utilized in the oxidative coupling of methane (B114726) and the decomposition of isopropanol. starearth.net The catalytic properties are often attributed to the high mobility of oxygen ions within the praseodymium oxide lattice, which facilitates the redox cycles essential for catalysis.

Application in Petrochemical and Petroleum-Refining Catalytic Processes

In the petrochemical industry, praseodymium-based catalysts are employed in processes such as catalytic cracking, which is crucial for refining petroleum into more valuable products like gasoline. alfachemic.com this compound is used in the preparation of these catalysts, which can take various forms, including nano-catalysts like Ni-Pr/SiO₂. taylorandfrancis.com It is also a component in the manufacture of three-way catalysts used for environmental protection to control exhaust emissions. heegermaterials.comaemree.com

| Catalytic Process | Role of Praseodymium Compound | Precursor |

| Oxidative Coupling of Methane | Catalyst | This compound |

| Isopropanol Decomposition | Catalyst | This compound |

| Petroleum Catalytic Cracking | Catalyst component | This compound |